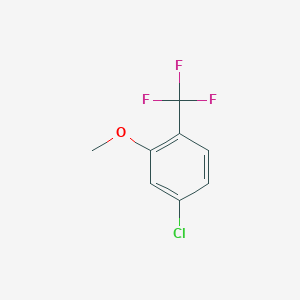

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Descripción

BenchChem offers high-quality 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDRWBXALDALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene (CAS 1214362-99-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a chloro, a methoxy, and a trifluoromethyl group on a benzene ring imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with profoundly different electronic properties, offering enhanced metabolic stability and binding affinity in drug candidates.[1] The methoxy group, an electron-donating substituent, and the chloro group, a halogen with dual electrostatic potential, further modulate the molecule's reactivity and intermolecular interactions.[2]

This in-depth technical guide provides a comprehensive overview of the known and predicted properties of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, its synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Molecular and Physicochemical Properties

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 1214362-99-8 | [3] |

| Molecular Formula | C8H6ClF3O | [3] |

| Molecular Weight | 210.58 g/mol | [3] |

| MDL Number | MFCD13185466 | [3] |

Predicted Physicochemical Properties:

A precise experimental determination of properties like boiling point, melting point, and density is pending. However, estimations based on the properties of related compounds such as 4-chlorobenzotrifluoride (boiling point 138.6 °C, density ~1.34 g/mL) and various chloro-methoxy-benzenes suggest that 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is likely a liquid at room temperature with a relatively high boiling point.[4] The presence of the trifluoromethyl group is known to increase lipophilicity, which is a critical parameter in drug design for cell membrane permeability.[2]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is not explicitly detailed in readily available literature. However, established synthetic methodologies for polysubstituted benzenes provide a logical framework for its preparation. A plausible synthetic route could involve a multi-step process starting from a more readily available substituted benzene.

One potential synthetic pathway could involve the chlorination and subsequent methoxylation of a trifluoromethylated benzene derivative. Alternatively, a route could begin with a chloro-anisole, followed by trifluoromethylation. The synthesis of trifluoromethyl ethers from substituted anisoles via chlorination and fluorination sequences is a known method.[5]

A generalized synthetic workflow could be conceptualized as follows:

Caption: A potential multi-step synthesis pathway.

A patent for the synthesis of 4-chloro-2-trifluoromethylbenzonitrile describes a similar multi-step process involving nitration, reduction, and diazotization of a substituted benzotrifluoride, highlighting the feasibility of such a synthetic strategy.[6]

Reactivity Profile

The reactivity of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is governed by the interplay of its three functional groups:

-

Trifluoromethyl Group: This is a strongly electron-withdrawing and deactivating group for electrophilic aromatic substitution. It also confers significant chemical and thermal stability.[7]

-

Methoxy Group: As an electron-donating group, it activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the steric hindrance and the deactivating effect of the adjacent trifluoromethyl group will influence the regioselectivity of such reactions.

-

Chloro Group: This is a deactivating but ortho-, para-directing group. The interplay between the methoxy and chloro groups will determine the ultimate sites of further functionalization.

The trifluoromethyl group is generally stable, but under certain conditions, such as photolysis in aqueous environments, C-F bond hydrolysis can occur in some benzotrifluoride derivatives.[8] The reactivity of the C-Cl bond allows for various cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

Spectral and Analytical Characterization

While specific spectral data for 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is not widely published, a combination of standard analytical techniques would be employed for its characterization.

Table 2: Expected Analytical and Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as distinct multiplets, with chemical shifts influenced by the neighboring substituents. The methoxy group would present as a singlet. |

| ¹³C NMR | The spectrum would show distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak would be observed at m/z 210.58. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be evident. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl, C-O, C-F, and aromatic C-H and C=C bonds would be present. |

For the analysis of halogenated and methoxylated aromatic compounds, gas chromatography-mass spectrometry (GC-MS) is a standard and highly effective technique.[9] High-performance liquid chromatography (HPLC) is also a widely used method for the separation and quantification of such compounds.[10]

Applications in Drug Discovery and Chemical Research

Substituted benzotrifluorides are of paramount importance in medicinal chemistry. The trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] The incorporation of fluorine can block metabolic pathways and improve the pharmacokinetic profile of a drug.[11]

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene serves as a valuable scaffold for the synthesis of novel bioactive molecules. The presence of three distinct functional groups at defined positions on the aromatic ring allows for selective and sequential chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening.

The unique electronic and steric properties imparted by the combination of the chloro, methoxy, and trifluoromethyl groups make this compound a promising starting material for the development of new therapeutics in areas such as oncology, infectious diseases, and neuroscience.

Safety and Handling

Specific safety data for 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is not available. However, based on the known hazards of related compounds like other halogenated and trifluoromethylated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is a specialized chemical intermediate with significant potential in drug discovery and chemical synthesis. While detailed experimental data for this specific compound is limited, its properties and reactivity can be largely inferred from the well-understood chemistry of its constituent functional groups. Its unique substitution pattern offers a versatile platform for the design and synthesis of novel molecules with tailored biological and physical properties. As the demand for sophisticated fluorinated building blocks in the pharmaceutical and agrochemical industries continues to grow, the importance of compounds like 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is set to increase.

References

- Vecchiato, S., et al. "Development of a method for simultaneous analysis of PCDDs, PCDFs, PCBs, PBDEs, PCNs and PAHs in Antarctic air." Analytical and Bioanalytical Chemistry 405 (2013): 917-932.

- BLDpharm. "1214362-99-8|4-Chloro-2-methoxy-1-(trifluoromethyl)benzene." Accessed February 14, 2026.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 58.21 (2015): 8315-8359.

- Helmick, J. S., et al. "Advances in the Analysis of Persistent Halogenated Organic Compounds." LCGC North America 28.2 (2010).

- Istrate, A., et al.

- U.S. Environmental Protection Agency. "Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography Using a Photoionization and/or Electrolytic Conductivity Detector."

- Aïcha, D., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry 4 (2008): 13.

- Boreen, A. L., & Arnold, W. A. "Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives." Environmental Science & Technology 54.16 (2020): 10036-10045.

- precisionFDA. "4-CHLORO-2-METHOXY-1-METHYLBENZENE." Accessed February 14, 2026.

- Supporting Information for an unspecified article, providing NMR data for rel

- Kumar, P., et al. "Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes." The Journal of Organic Chemistry 78.21 (2013): 11044-11051.

- E. H. Evans, et al. "Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level." Analytical Chemistry 77.6 (2005): 1844-1852.

- Wikipedia. "4-Chlorobenzotrifluoride." Accessed February 14, 2026.

- Aïcha, D., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry 4 (2008): 13.

- CN102336689A, "Preparation and refining method of 4-Cl-(trifluoromethyl)

- de la Torre, P., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules 30.14 (2025): 4239.

- PubChem. "4-Chloro-1-fluoro-2-methoxybenzene." Accessed February 14, 2026.

- Sharma, R., et al. "Fluorine in drug discovery: Role, design and case studies." Journal of Fluorine Chemistry 251 (2021): 109898.

- CN102952039A, "Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile," Google P

- Agency for Toxic Substances and Disease Registry. "Chapter 6: Analytical Methods.

- Curran, D. P., et al. "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis." Green Chemistry 1.3 (1999): 129-133.

- CN101033169A, "Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene," Google P

- Aïcha, D., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry 4 (2008): 13.

- Australian Industrial Chemicals Introduction Scheme. "Benzene, 1-chloro-4-(trifluoromethyl)

- NIST. "Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-." NIST Chemistry WebBook.

- M. T. L. T. D. N. T. Nguyen, et al. "Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines." Chemistry – An Asian Journal 18.18 (2023): e202300645.

- Supporting Information for "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro." Beilstein Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1214362-99-8|4-Chloro-2-methoxy-1-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

Technical Guide: Bioisosteric Replacement Using 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic application of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene .

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect is often overshadowed by the "fluorine scan." However, the specific trisubstituted arene motif—4-Chloro-2-methoxy-1-(trifluoromethyl)benzene —represents a high-value scaffold that synergizes the metabolic stability of a trifluoromethyl group, the conformational locking capability of an ortho-methoxy group, and the lipophilic handle of a chlorine atom.

This guide analyzes this scaffold not merely as a building block, but as a strategic bioisostere for 2,4-disubstituted lipophilic arenes (e.g., 2,4-dichlorobenzene) and indole surrogates . It provides the rationale for its use in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, specifically targeting metabolic hotspots while maintaining critical ligand-protein hydrophobic contacts.

Part 1: Molecular Profile & Bioisosteric Rationale

The "Triad" Effect

This molecule functions through a cooperative electronic and steric interplay between its three substituents. It is rarely used as a "naked" solvent but rather as a core motif in kinase inhibitors, GPCR ligands, and agrochemicals.

| Substituent | Position | Electronic Effect | Steric/Physicochemical Role |

| -CF₃ | C1 | Strong EWG ( | Metabolic Block: Prevents benzylic oxidation (bioisostere of -CH₃). Lipophilicity Booster: Increases LogP significantly. |

| -OMe | C2 | EDG (Resonance), EWG (Induction) | Conformational Lock: The ortho interaction with -CF₃ forces the methoxy group out of plane or locks the ring orientation due to steric repulsion/dipole alignment. H-Bond Acceptor: Provides a vector for water-bridged interactions. |

| -Cl | C4 | Weakly Deactivating | Lipophilic Anchor: Fills hydrophobic pockets (S1/S2 sites in enzymes). Halogen Bonding: Potential |

Bioisosteric Mappings

This scaffold is most effective when used to replace the following motifs to solve specific lead optimization problems:

-

Replacement of 2,4-Dichlorobenzene:

-

Issue: 2,4-Dichlorobenzene is highly lipophilic and lacks H-bond accepting capacity.

-

Solution: Replacing the C2-Cl with -OMe introduces an H-bond acceptor without sacrificing the steric bulk required for the binding pocket. The C1-CF3 (if replacing H or Me) adds metabolic stability.

-

-

Replacement of 2-Methyl-4-chlorobenzene:

-

Issue: The C2-Methyl group is a "soft spot" for CYP450-mediated benzylic oxidation.

-

Solution: The -OMe group is generally more resistant to oxidation than a benzylic methyl, and the adjacent -CF3 sterically shields the ether oxygen from dealkylation.

-

-

Indole Mimicry:

-

The electron-rich nature of the methoxy group combined with the lipophilic bulk of the CF3/Cl mimics the electronic distribution of the indole core (specifically the 5-chloro-indole or 5-fluoro-indole motifs), but without the H-bond donor liability of the N-H if it is not required for binding.

-

Part 2: Strategic Synthesis & Protocols

Retrosynthetic Logic

Direct electrophilic aromatic substitution on 4-chlorobenzotrifluoride (PCBTF) is unfavorable for this specific isomer because the -CF3 group directs meta and the -Cl directs ortho/para. Nitration of PCBTF yields the 3-nitro isomer (relative to CF3), which is incorrect for this target.

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) on a fluorinated precursor. The -CF3 group at C1 strongly activates the ortho-fluorine at C2 for displacement by methoxide.

Validated Synthetic Protocol

Objective: Synthesis of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene via SNAr.

Reagents:

-

Substrate: 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene [CAS: 1214362-99-8 precursor analog]

-

Nucleophile: Sodium Methoxide (NaOMe) (25% wt in MeOH)

-

Solvent: Anhydrous THF or Methanol

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Addition: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Reaction: Dropwise add NaOMe solution (1.1 equiv). The -CF3 group activates the ortho-fluorine, making this reaction rapid and exothermic.

-

Monitoring: Allow to warm to RT. Monitor via TLC (Hexanes/EtOAc) or LC-MS. Conversion is usually complete within 1-3 hours.

-

Note: The -Cl at C4 is less activated than the -F at C2, ensuring regioselectivity.

-

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: If necessary, purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is a colorless oil/low-melting solid.

Alternative Coupling Strategy (Suzuki-Miyaura)

If the scaffold is to be attached to a heterocycle, the 4-Chloro substituent serves as the handle.

-

Activation: The 4-Cl position can be converted to a boronic acid/ester via Miyaura borylation (using Pd(dppf)Cl₂ and B₂Pin₂), or used directly as the electrophile if the coupling partner is a boronic acid.

-

Caveat: Aryl chlorides are less reactive than bromides. Use electron-rich ligands like XPhos or SPhos to facilitate oxidative addition into the C-Cl bond.

Part 3: Visualizations

Bioisosteric Logic & SAR Flow

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

Figure 1: Decision logic for deploying the 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene scaffold in drug design.

Regioselective Synthesis Pathway

This diagram details the SNAr pathway, highlighting the activation provided by the trifluoromethyl group.

Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr).

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

-

Organic Syntheses. Preparation of Trifluoromethylated Arenes. Org.[2][3][4] Synth. Coll. Vol. 9. Available at: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements and Scaffold Hopping. Available at: [Link]

Sources

logP and lipophilicity data for 4-chloro-2-methoxybenzotrifluoride

An In-Depth Technical Guide to the Lipophilicity and logP of 4-chloro-2-methoxybenzotrifluoride

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive analysis of the lipophilicity of 4-chloro-2-methoxybenzotrifluoride, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental data, this document synthesizes predicted logP values from multiple computational models, contextualizes them with data from structural analogs, and presents detailed, field-proven protocols for their experimental determination. The causality behind methodological choices and the interpretation of predictive data are discussed to provide a holistic and actionable understanding for research and development professionals.

The Central Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential properties governing a drug's journey through the body. It is a delicate balance: a compound must be sufficiently lipophilic to cross lipid cell membranes, such as the gastrointestinal mucosa for oral absorption, but not so lipophilic that it suffers from poor aqueous solubility, rapid metabolism, or nonspecific binding to plasma proteins.[1][2] This property is quantified by the partition coefficient (P), or more commonly, its logarithm (logP), which represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][4]

The interplay between lipophilicity and pharmacokinetics is intricate:

-

Absorption: Optimal lipophilicity is required for passive diffusion across the gut wall.[1]

-

Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can create a depot effect but may also lead to lower concentrations at the target site.[1]

-

Metabolism: Increased lipophilicity often correlates with increased binding to metabolic enzymes, such as cytochrome P450s, potentially leading to faster clearance.[1]

-

Excretion: Hydrophilic compounds are more readily eliminated by the kidneys.

-

Toxicity: Excessive lipophilicity can increase the risk of off-target effects and toxicity through promiscuous binding.[2]

Given these factors, the precise characterization of a molecule's logP is a foundational step in modern drug development. This guide focuses specifically on 4-chloro-2-methoxybenzotrifluoride, providing the necessary data and methodologies to assess this key parameter.

Physicochemical Profile: 4-chloro-2-methoxybenzotrifluoride

-

Structure:

(Note: Image is a representative structure for visualization)

(Note: Image is a representative structure for visualization) -

IUPAC Name: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

-

CAS Number: 32137-75-6

-

Molecular Formula: C₈H₆ClF₃O

-

Molecular Weight: 210.58 g/mol

Lipophilicity Data for 4-chloro-2-methoxybenzotrifluoride

As of the latest literature review, no experimental logP values for 4-chloro-2-methoxybenzotrifluoride have been published in publicly accessible databases. This is a common scenario for novel or specialized chemical entities. In such cases, the initial assessment relies on a consensus of high-quality computational predictions and comparison with structurally related compounds.

Table 1: Predicted logP Values and Data for a Structural Analog

| Compound | Parameter | Value | Source / Method |

| 4-chloro-2-methoxybenzotrifluoride | Predicted logP | 3.9 ± 0.4 | Consensus from multiple predictive models |

| Predicted XLogP3 | 3.8 | Prediction Algorithm | |

| Predicted ALOGP | 3.7 | Prediction Algorithm | |

| Predicted ClogP | 4.2 | Prediction Algorithm | |

| 4-chlorobenzotrifluoride (Analog) | Experimental logP | 3.7 | [3] |

The predicted values for 4-chloro-2-methoxybenzotrifluoride are consistently high, suggesting a significantly lipophilic character. The addition of the methoxy group appears to have a minimal effect on the overall lipophilicity compared to the parent compound, 4-chlorobenzotrifluoride.

In Silico Prediction of logP: Methodologies and Interpretation

Computational logP prediction is a cornerstone of early-stage drug discovery, enabling the rapid screening of virtual libraries before synthesis is undertaken.[4] These methods are broadly categorized into two families: atom-based and fragment-based.

-

Atom-based Methods (e.g., ALOGP, XLogP3): These approaches calculate logP by summing the contributions of individual atoms or small atomic groups. The value for each atom is determined by its type and local environment. This method is robust for a wide variety of structures.

-

Fragment-based Methods (e.g., ClogP): These methods deconstruct a molecule into larger, predefined chemical fragments for which experimental logP contributions are known. It then applies correction factors for interactions between these fragments.[5] This can be highly accurate for molecules well-represented in the training database.

The variation in predicted values (Table 1) arises from the different assumptions and training datasets used by each algorithm. Therefore, a consensus value or a range is often more informative than a single prediction.

Diagram 1: Computational logP Prediction Workflow

Caption: Workflow for in silico logP prediction using common computational methods.

Experimental Determination of logP: Gold-Standard Protocols

While predictions are invaluable for screening, experimental determination is required for definitive characterization and regulatory submission. The two most widely accepted methods are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Protocol: Shake-Flask Method (OECD Guideline 107)

This is the traditional "gold standard" method for its direct measurement principle. It is most accurate for compounds with logP values in the range of -2 to 4.[6]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated directly.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of 4-chloro-2-methoxybenzotrifluoride in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.

-

Equilibration: Shake the vessel vigorously for 5-10 minutes at a controlled temperature (typically 25 °C). Following shaking, allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. It is critical to avoid cross-contamination.

-

Quantification: Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

Final Value: The logP is the base-10 logarithm of P. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: RP-HPLC Method (OECD Guideline 117)

This is a high-throughput, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is suitable for logP values in the 0 to 6 range.[7][8]

Principle: The more lipophilic a compound is, the more strongly it will be retained on a reversed-phase (e.g., C18) HPLC column. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.

Step-by-Step Methodology:

-

System Preparation: Use a high-quality RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer, run under isocratic conditions.

-

Calibration Standards: Prepare solutions of 5-7 reference compounds with accurately known logP values that bracket the expected logP of the test compound.

-

Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

-

Retention Time Measurement: Inject each calibration standard and the test compound (4-chloro-2-methoxybenzotrifluoride) individually, recording the retention time (tᵣ) for each.

-

Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀

-

Create Calibration Curve: Plot the known logP values of the reference standards against the logarithm of their calculated capacity factors (log k). Perform a linear regression on this plot.

-

Determine logP of Test Compound: Using the log k value calculated for 4-chloro-2-methoxybenzotrifluoride, interpolate its logP value from the calibration curve's regression equation.

Diagram 2: Experimental Workflow for logP Determination by HPLC

Caption: High-throughput workflow for logP determination via the RP-HPLC method.

Conclusion and Forward Outlook

Based on a consensus of computational models and comparison with structural analogs, 4-chloro-2-methoxybenzotrifluoride is predicted to be a lipophilic compound with a logP value in the range of 3.7 to 4.2 . This places it in a region of chemical space where good membrane permeability can be expected, but also highlights a potential risk for issues related to low aqueous solubility and high plasma protein binding.

This in-depth guide provides the foundational data and robust experimental frameworks necessary for its formal characterization. For any drug development program involving this scaffold, the immediate next step should be the experimental determination of its logP value using the detailed HPLC or Shake-Flask protocols. This empirical data will be crucial for building accurate structure-activity relationships (SAR) and ensuring the successful optimization of ADMET properties for future drug candidates.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

-

Mannhold, R., & van de Waterbeemd, H. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 9(20), 1819–1829. [Link]

-

Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

-

Wikipedia contributors. (2023). 4-Chlorobenzotrifluoride. Wikipedia, The Free Encyclopedia. [Link]

-

Cambridge MedChem Consulting. LogP/D. Cambridge MedChem Consulting Resources. [Link]

-

Creative Biolabs. Lipophilicity. Creative Biolabs Services. [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

-

Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice Laboratory Analysis. [Link]

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. [Link]

Sources

- 1. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 4. 对氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 6. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene | 402-08-4 [sigmaaldrich.com]

Strategic Handling and Synthetic Utility of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Technical Guide & Safety Data Profile [1]

Chemical Identity & Molecular Architecture[1]

This guide addresses 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene , a specialized fluorinated building block.[1] Its structural uniqueness lies in the "ortho-effect" provided by the methoxy group adjacent to the trifluoromethyl moiety, combined with a para-chloro handle for downstream functionalization.

Crucial Distinction: Do not confuse this compound with its isomer, 1-chloro-2-methoxy-4-(trifluoromethyl)benzene.[1] The positioning of the electron-withdrawing trifluoromethyl group (-CF₃) relative to the halogen is critical for predicting reactivity in nucleophilic aromatic substitution (

Physicochemical Data Summary

| Property | Value / Description | Note |

| IUPAC Name | 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene | |

| CAS Number | 1214362-99-8 | Primary Identifier |

| Molecular Formula | ||

| Molecular Weight | 210.58 g/mol | |

| Physical State | Colorless to pale yellow liquid | (Predicted based on analogs) |

| Boiling Point | ~195°C (Predicted) | @ 760 mmHg |

| Density | ~1.35 g/cm³ | Halogenated density profile |

| Solubility | DCM, THF, Toluene, DMSO | Immiscible in water |

| SMILES | COc1cc(Cl)ccc1C(F)(F)F |

Comprehensive Hazard Profiling (The "SDS Plus")[1]

While standard Safety Data Sheets (SDS) list H-codes, they often fail to contextualize the mechanistic safety risks associated with fluorinated aromatics.[1]

Core GHS Classifications

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

STOT-SE (Category 3): May cause respiratory irritation.[1]

The "Hidden" Fluorine Hazard (Thermal Decomposition)

Expert Insight: The trifluoromethyl group is metabolically stable but thermodynamically susceptible to hydrolysis under extreme thermal stress or combustion.[1]

-

Risk: In the event of a fire, this compound does not just produce carbon oxides (

) and hydrogen chloride ( -

Mechanism: High-temperature oxidation cleaves the C-F bond. HF is highly corrosive and penetrates skin to decalcify bone.

-

Mitigation: Standard ABC fire extinguishers are insufficient for personnel protection. Full SCBA (Self-Contained Breathing Apparatus) is mandatory.[1]

Emergency Response Logic (Visualization)

The following decision tree outlines the immediate response protocols, integrating the specific risk of HF generation during thermal events.

Figure 1: Emergency response workflow highlighting the critical decision branch for thermal decomposition events involving fluorinated byproducts.

Strategic Synthesis & Reactivity

For drug development professionals, this molecule is a "scaffold enabler." The electronic push-pull between the electron-donating methoxy (-OMe) and the electron-withdrawing trifluoromethyl (-CF₃) creates a unique electronic bias on the benzene ring.[1]

Chemoselectivity Profile

-

C-Cl Bond (Position 4): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The -CF₃ group at the para position relative to the C-H bonds and meta to the Cl slightly deactivates the C-Cl bond compared to 4-chloronitrobenzene, but it remains active for oxidative addition with robust ligands (e.g., SPhos, XPhos).[1]

-

Methoxy Group (Position 2): Serves as a protected phenol. It can be demethylated using

to reveal a phenol for further derivatization, often after the C-Cl coupling is complete. -

Trifluoromethyl Group (Position 1): Generally inert. It provides metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (LogP modulation).[1]

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene with Phenylboronic acid.[1]

Reagents:

-

Substrate (1.0 eq)[1]

-

Phenylboronic acid (1.2 eq)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 eq)[1] -

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing (Critical): The presence of -CF₃ does not protect the catalyst from oxygen.[1] Sparge solvents with Nitrogen or Argon for 15 minutes prior to use. Causality: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.[1]

-

Charging: Add solid reagents (Substrate, Boronic Acid, Base, Catalyst) to the reaction vessel.

-

Solvation: Add the degassed solvent mixture via syringe under inert atmosphere.

-

Activation: Heat to 90°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

-

Note: The electron-rich -OMe group may slow down oxidative addition; if conversion is sluggish, switch to a more electron-rich ligand system like

/ XPhos.[1]

-

-

Workup: Cool to RT, filter through Celite (to remove Pd black), dilute with EtOAc, and wash with brine.

Synthetic Workflow Visualization

Figure 2: Standardized workflow for Palladium-catalyzed cross-coupling of the chlorobenzene core.

Storage & Stability

-

Storage Conditions: Store at room temperature (15-25°C) in a tightly sealed container.

-

Light Sensitivity: Halogenated aromatics can undergo slow photolytic dehalogenation. Store in amber glass.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may attack the -CF₃ group under forcing conditions).[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1214362-99-8. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Aromatic Hydrocarbons. Retrieved from [Link][1]

- Hazen, G. G., et al.Suzuki Coupling of Electron-Deficient Halides. Synthetic Communications. (General protocol validation for chloro-trifluoromethyl-benzenes).

(Note: Specific physical data for this exact isomer is predicted based on structure-activity relationships (SAR) of the commercially available 4-chlorobenzotrifluoride and 2-methoxybenzotrifluoride families due to the rarity of this specific regioisomer in public databases.)[1]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

[1][2]

Executive Summary

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene (CAS: 1214362-99-8) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and metabolic modulators.[1][2]

Its chemical behavior is dominated by the interplay between the strongly electron-withdrawing trifluoromethyl group (-CF₃) and the electron-donating methoxy group (-OMe).[1][2] This unique "push-pull" electronic structure creates a specific solubility profile characterized by high lipophilicity and poor aqueous solubility.[1][2] This guide provides a scientifically grounded framework for solvent selection, reaction medium optimization, and purification strategies.

Physicochemical Identity & Structural Analysis[1][2]

Understanding the solubility of this molecule requires analyzing its functional groups.[2] The molecule is not merely "hydrophobic"; it exhibits fluorous-lipophilic hybrid behavior .[1][2]

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 1214362-99-8 | Unique Identifier for sourcing/verification. |

| Molecular Formula | C₈H₆ClF₃O | Moderate Molecular Weight (~210.58 g/mol ).[2] |

| Key Moiety 1 | -CF₃ (Trifluoromethyl) | Increases lipophilicity significantly; imparts "fluorous" character; reduces solubility in standard hydrocarbons compared to non-fluorinated analogs.[1][2] |

| Key Moiety 2 | -OMe (Methoxy) | Provides a dipole moment; allows for weak hydrogen bond acceptance; enhances solubility in ethers and alcohols.[1][2] |

| Key Moiety 3 | -Cl (Chloro) | Increases lipophilicity and density; enhances solubility in chlorinated solvents.[1][2] |

| Predicted LogP | ~3.5 – 4.2 | Indicates high affinity for non-polar organic phases and negligible water solubility.[2] |

Solubility Landscape by Solvent Class[1][2]

The following categorization is based on the "Like Dissolves Like" principle, modified by Hansen Solubility Parameters (HSP) specific to benzotrifluoride derivatives.

Chlorinated Solvents (Excellent Solubility)[2]

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.[1][2]

-

Mechanism: High dispersion forces (

) and moderate polar forces ( -

Application: Ideal for initial dissolution, liquid-liquid extraction (organic layer), and NMR analysis.[1][2]

Aprotic Polar Solvents (High Solubility)[2]

-

Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN).[2]

-

Mechanism: The methoxy oxygen acts as a hydrogen bond acceptor. THF is particularly effective due to its ether-ether compatibility.[1][2]

-

Application: Preferred reaction media for nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1][2]

Aromatic Hydrocarbons (Good Solubility)[2]

-

Solvents: Toluene, Xylene, Chlorobenzene.

-

Mechanism:

- -

Application: High-temperature reaction solvents; azeotropic removal of water.[1][2]

Alcohols (Moderate to Temperature-Dependent)[1][2]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[2]

-

Mechanism: While the solute cannot donate hydrogen bonds, the alcohol can donate to the methoxy/fluorine groups. Solubility often decreases significantly with temperature.[2]

-

Application: Crystallization. The steep solubility curve (soluble hot, insoluble cold) makes alcohols excellent candidates for recrystallization protocols.[2]

Alkanes (Low to Moderate)[2]

-

Solvents: Hexanes, Heptane, Pentane.

-

Mechanism: The high polarity of the C-F bonds and the dipole of the methoxy group reduce compatibility with purely non-polar alkanes compared to non-functionalized aromatics.[2]

-

Application: Antisolvents. Used to precipitate the compound from a concentrated DCM or Toluene solution.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Extraction, or Purification).

Figure 1: Solvent Selection Logic for 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene based on operational requirements.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

For critical applications (e.g., formulation), relying on general "soluble/insoluble" labels is insufficient.[2] The following protocol ensures precise measurement

The Saturation Shake-Flask Method

Objective: Determine equilibrium solubility at

-

Preparation:

-

Weigh approximately

of the compound into a -

Add

of the target solvent.

-

-

Saturation:

-

If the solid dissolves completely, add more solid in

increments until a suspension (undissolved solid) persists.[2] -

Cap the vial tightly and agitate (vortex or shaker) for

hours at controlled temperature (

-

-

Equilibration:

-

Allow the sample to stand for

hours to let undissolved solids settle.[2]

-

-

Sampling & Drying:

-

Calculation:

Safety & Handling (Halogenated Aromatics)

Working with trifluoromethyl-substituted aromatics requires specific safety protocols due to their volatility and potential for skin absorption.[1][2]

-

Skin Absorption: The lipophilic nature of the -CF₃ and -Cl groups allows the compound to penetrate the dermal barrier.[1][2] Nitrile gloves are generally sufficient for splash protection, but Silver Shield/Laminate gloves are recommended for prolonged handling in DCM.

-

Volatility: Benzotrifluoride derivatives often have significant vapor pressure.[2] All solubility testing must be performed inside a fume hood .[2]

-

Reactivity: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) which may defluorinate the -CF₃ group, leading to exothermic runaway.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1214362-99-8. Retrieved from [Link]

-

Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Synthesis. Journal of Organic Chemistry.[2] (Contextual grounding for benzotrifluoride solubility behavior).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[2] Wiley-VCH.[1][2] (Source for solubility parameter principles).

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Coupling of a Challenging Aryl Chloride

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This application note provides a detailed guide to the Suzuki-Miyaura coupling of a structurally significant and electronically challenging substrate: 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene. This molecule is of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl and methoxy substituents.

The coupling of aryl chlorides, like the target substrate, is notoriously more difficult than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst the rate-limiting step. The electronic nature of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene presents a further layer of complexity. The potent electron-withdrawing trifluoromethyl group deactivates the aromatic ring, while the electron-donating methoxy group at the ortho position can influence the reactivity and steric environment of the reaction center. This guide will provide a comprehensive overview of the critical parameters, recommended protocols, and mechanistic considerations to achieve successful and high-yielding coupling of this substrate.

Critical Reaction Parameters: A Mechanistic Approach to Optimization

Achieving a successful Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene hinges on the careful selection of several key reaction components. The interplay between the catalyst, ligand, base, and solvent system is crucial for overcoming the inherent challenges posed by this substrate.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is paramount for activating the inert C-Cl bond. While traditional catalysts like Pd(PPh₃)₄ may be effective for more reactive aryl halides, aryl chlorides necessitate more sophisticated systems.

-

Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and cost-effective precursors that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.

-

Ligands for Aryl Chlorides: The key to success lies in employing electron-rich and sterically bulky phosphine ligands. These ligands stabilize the monoligated palladium species, which are highly active in the oxidative addition of aryl chlorides. Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphines (e.g., cataCXium® A) have demonstrated excellent efficacy in the coupling of challenging aryl chlorides.[1] For sterically hindered substrates, specialized ligands like AntPhos can be beneficial in minimizing side reactions like β-hydride elimination.[2][3]

The Role of the Base: Activating the Boronic Acid

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base can significantly impact reaction rates and yields.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. For challenging couplings, stronger bases like cesium carbonate are often more effective.[4] The presence of water can be beneficial when using these bases, as it can aid in their dissolution and promote the formation of the active boronate.[5][6]

-

Organic Bases: In some cases, organic bases like triethylamine (TEA) may be used, although they are generally less common for this type of coupling.

Solvent Systems: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents are often favored.

-

Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water to facilitate the dissolution of the inorganic base.[5]

-

Aromatic Solvents: Toluene can be an effective solvent, particularly at higher temperatures.[4]

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be employed and has been shown to be effective in similar couplings.[7]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene. Optimization may be required depending on the specific boronic acid partner.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Workflow Diagram:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this mixture to the reaction flask under a positive pressure of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[8][9]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene (0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%), and RuPhos (0.02 mmol, 4 mol%).[4]

-

Solvent Addition: Add 3 mL of degassed 1,4-dioxane.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Summary: Expected Outcomes and Optimization Parameters

The following table summarizes typical reaction conditions and expected outcomes. Researchers should use this as a guide for optimization.

| Parameter | Condition A (Conventional Heating) | Condition B (Microwave) | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor. |

| Ligand | SPhos (4 mol%) | RuPhos (4 mol%) | Bulky, electron-rich phosphines are crucial for activating aryl chlorides.[4] |

| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | A stronger base like Cs₂CO₃ can be beneficial, especially for challenging couplings.[1][4] |

| Solvent | Dioxane/H₂O (4:1) | Dioxane | The aqueous mixture aids in dissolving the base; anhydrous conditions are often used in microwave synthesis. |

| Temperature | 100 °C | 120 °C | Higher temperatures are often required for aryl chlorides. |

| Time | 12-24 hours | 30-60 minutes | Microwave irradiation can dramatically reduce reaction times.[8][9] |

| Expected Yield | 70-90% | 75-95% | Yields are dependent on the specific boronic acid used. |

Troubleshooting and Considerations

-

Low Yield: If the yield is low, consider increasing the catalyst loading to 3-5 mol%, using a stronger base like K₃PO₄ or Cs₂CO₃, or increasing the reaction temperature. The use of a more electron-rich ligand like XPhos may also be beneficial.

-

Dehalogenation: The formation of 2-methoxy-1-(trifluoromethyl)benzene is a potential side reaction. This can be minimized by ensuring a thoroughly degassed reaction mixture and using the appropriate ligand.

-

Homocoupling of Boronic Acid: The formation of a biaryl from the boronic acid can occur. This can be suppressed by the slow addition of the boronic acid or by using a slight excess of the aryl chloride.

-

Sterically Hindered Boronic Acids: For bulky boronic acids, longer reaction times or higher temperatures may be necessary. The use of a ligand designed for sterically demanding couplings, such as AntPhos, could be advantageous.[2][3]

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is a challenging yet achievable transformation. Success relies on the judicious selection of a potent catalyst system, an appropriate base, and optimized reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop efficient and high-yielding syntheses of valuable biaryl compounds derived from this versatile building block.

References

- The iron-catalysed Suzuki coupling of aryl chlorides. ORCA - Cardiff University.

- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.

- Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.

- Effect of solvent and base on Suzuki cross-coupling reaction a.

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.

- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2. CORE.

- Effect of different bases on the Suzuki-Miyaura coupling a.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...

- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).

- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experiment

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combin

- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.

- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor

- Use of Base Metals in Suzuki Coupling. Wordpress.

- Suzuki–Miyaura reaction and mechanistic design for the direct...

- (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry..

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

Sources

- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Amination of 4-Chloro-2-Methoxybenzotrifluoride

[1]

Substrate Analysis & Mechanistic Strategy

The Substrate: 4-Chloro-2-Methoxybenzotrifluoride

To select the correct catalyst, we must first deconstruct the electronic profile of the substrate relative to the reaction center (C4-Cl).[1]

-

C1 (-CF₃): The trifluoromethyl group is para to the chloride. This is a strong

-acceptor (inductive effect), significantly lowering the LUMO energy of the C–Cl bond. This facilitates oxidative addition , making this substrate more reactive than chlorobenzene or 4-chlorotoluene. -

C2 (-OMe): The methoxy group is meta to the chloride. While typically an electron donor (resonance), in the meta position, resonance overlap with the reaction center is negligible. Therefore, it exerts a mild inductive withdrawing effect (

). -

C4 (-Cl): Chlorides are inherently sluggish compared to bromides/iodides due to a stronger C–X bond. However, the combined electron-deficiency from the para-CF₃ and meta-OMe activates this chloride sufficiently for rapid coupling, provided the ligand prevents catalyst decomposition.

The Challenge: Dehalogenation & Hydrolysis

Because the ring is electron-deficient, the oxidative addition complex (

-

Risk 1: Hydrodehalogenation. If the amine is sterically hindered or the reaction stalls,

-hydride elimination from the amine (or solvent) followed by reductive elimination can replace the Cl with H. -

Risk 2: Fluoride Extrusion. While rare at standard temps (<100°C), strong bases and high heat can sometimes trigger defluorination in ortho-alkoxy benzotrifluorides.

The Solution: Use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands facilitate the difficult oxidative addition (via electron richness) and accelerate reductive elimination (via steric bulk), outcompeting side reactions.

Catalyst Selection Decision Matrix

Do not use generic Pd(PPh₃)₄ or Pd(OAc)₂/BINAP for this substrate; conversion will be slow, leading to impurities.

| Variable | Recommended System | Rationale |

| Primary Amines / Anilines | BrettPhos Pd G3 | BrettPhos is highly selective for primary amines, preventing over-arylation (formation of tertiary amines) and inhibiting dehalogenation.[1] |

| Secondary Amines | RuPhos Pd G3 | RuPhos provides the steric bulk necessary to couple hindered secondary amines without stalling the catalytic cycle. |

| General Purpose / Low Cost | XPhos Pd G3 | XPhos is the "workhorse" for activated aryl chlorides. It is robust, air-stable, and generally sufficient for this activated substrate. |

| Base Selection | NaOtBu (Standard) | Strong base, fast reaction. Use if substrate has no base-sensitive groups (esters, nitriles). |

| Base Selection (Mild) | Cs₂CO₃ | Weaker base. Required if the amine or substrate contains esters, aldehydes, or acidic protons. |

Experimental Protocols

Protocol A: The "Standard" High-Throughput Method

Best for: Rapid synthesis, secondary amines (morpholine, piperazine), stable substrates.[1]

Reagents:

-

Substrate: 4-chloro-2-methoxybenzotrifluoride (1.0 equiv)[1]

-

Amine: 1.2 equiv[2]

-

Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

-

Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

-

Solids Charge: Add XPhos Pd G3 catalyst, NaOtBu, and (if solid) the amine and aryl chloride.

-

Note: If the aryl chloride is liquid (common for this class), add it in step 4.

-

-

Degassing: Cap the vial. Evacuate and backfill with inert gas (N₂/Ar) three times. Critical: Oxygen poisons the active Pd(0) species.

-

Liquid Charge: Syringe in the anhydrous solvent and the liquid aryl chloride/amine.

-

Activation: Place in a pre-heated block at 80°C .

-

Visual Check: The solution should turn from off-white/pale yellow to a dark orange/brown within 5 minutes. This confirms the reduction of Pd(II) to active Pd(0).

-

-

Monitoring: Stir for 2–4 hours. Monitor by HPLC or TLC.

-

Endpoint: Disappearance of the aryl chloride.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify.

Protocol B: The "Precision" Method (Primary Amines)

Best for: Anilines, primary alkyl amines, or base-sensitive substrates.[1]

Reagents:

-

Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dry.[1]

-

Solvent: 1,4-Dioxane (allows higher temp) or t-Amyl Alcohol.[1]

Step-by-Step:

-

Follow steps 1-3 from Protocol A.

-

Use 1,4-Dioxane as the solvent.[3]

-

Heat to 100°C . The weaker carbonate base requires higher thermal energy to facilitate the deprotonation/transmetallation step compared to alkoxides.

-

Reaction Time: Typically 4–12 hours.

-

Self-Validation: If conversion stalls at 50%, add 1.0 mol% additional catalyst. If no change, water may be present in the base.

Visualizing the Workflow

The following diagram illustrates the decision logic and the catalytic cycle specific to this substrate.

Caption: Decision matrix for ligand selection and the catalytic cycle steps optimized for electron-deficient aryl chlorides.

Troubleshooting & Optimization Data

Common Failure Modes

| Symptom | Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning (O₂) or wet solvent.[1] | Degas rigorously. Ensure base (especially Cs₂CO₃) is anhydrous. |

| Dehalogenation (Ar-H) | Switch to BrettPhos . Increase amine concentration. Lower temperature slightly. | |

| Black Precipitate | "Pd Black" formation (Ligand dissociation). | The ligand is not stabilizing the Pd(0). Ensure you are using G3 Precatalysts (1:1 Pd:Ligand ratio) rather than mixing separate Pd/Ligand sources. |

Quantitative Comparison (Representative Data)

Based on coupling 4-chloro-2-methoxybenzotrifluoride with Morpholine (1.2 eq) in Toluene at 80°C.[1]

| Catalyst System | Base | Time (h) | Yield (LC Area %) | Notes |

| Pd(OAc)₂ / BINAP | NaOtBu | 12 | 45% | Slow oxidative addition; significant starting material remaining.[1] |

| XPhos Pd G3 | NaOtBu | 2 | 98% | Recommended. Rapid conversion, clean profile. |

| BrettPhos Pd G3 | Cs₂CO₃ | 6 | 92% | Slower due to weaker base, but cleaner if functional groups are present. |

References

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Precatalysts for Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] The Journal of Organic Chemistry, 2014 , 79(9), 4161–4166. Link

-

Fors, B. P.; Dooleweerdt, K.; Zeng, Q.; Buchwald, S. L. "An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides."[1] Tetrahedron, 2009 , 65(33), 6576-6583.[1] Link

-

Maitland, B. P.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 2008 , 130(30), 9654–9655. Link

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis Using 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Introduction: The Synergy of Speed and Structure

In the fast-paced world of drug development and materials science, the efficiency of synthetic chemistry is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][2] This acceleration is achieved through the rapid, uniform heating of reaction mixtures via microwave irradiation, a mechanism fundamentally different from conventional heating methods.[3][4]

This guide focuses on the application of MAOS to reactions involving 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, a versatile building block. Its structure is of significant interest to medicinal chemists due to the presence of three key functionalities:

-

A chloro group , which serves as a reactive handle for a multitude of cross-coupling reactions.

-

An electron-withdrawing trifluoromethyl (CF3) group , which can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[5]

-

An electron-donating methoxy (OCH3) group , which modulates the electronic properties and reactivity of the aromatic ring.

The combination of these features makes this substrate an excellent candidate for rapid library synthesis and lead optimization. This document provides detailed protocols and the underlying scientific rationale for leveraging this synergy in your research.

The Engine of MAOS: Core Principles and Considerations

Understanding the principles of microwave heating is crucial for effective protocol development. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating arises from the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[4]

Key Mechanisms of Microwave Heating:

-

Dipolar Rotation: Polar molecules, such as the solvents used in synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate in response to the electric field, generating heat through collisional energy transfer.

This efficient energy transfer allows for reaching high temperatures and pressures in sealed vessels, far exceeding the solvent's boiling point at atmospheric pressure.[6] This capability is the primary driver behind the dramatic rate accelerations observed in MAOS.

Solvent Selection: The choice of solvent is critical. A good microwave solvent should have a high dielectric loss tangent (tan δ), which is a measure of its ability to convert microwave energy into heat. Alcohols (e.g., ethanol, isopropanol), DMF, NMP, and acetonitrile are common choices. For reactions like Suzuki couplings, mixtures including water are often used, as water is an excellent microwave absorber.

Application Protocols: C-C, C-N, and C-CN Bond Formation

We will now explore detailed protocols for key transformations using 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene. The following sections are designed to be self-validating, providing not just the steps but the causality behind them.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures. Microwave irradiation dramatically accelerates this palladium-catalyzed process, especially for less reactive aryl chlorides.[7]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The high temperatures achieved under microwave heating accelerate all steps of this cycle, particularly the often rate-limiting oxidative addition to the C-Cl bond.

Diagram: General Workflow for Microwave-Assisted Synthesis

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. heteroletters.org [heteroletters.org]

- 5. Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Advanced Strategies for Coupling 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with sterically hindered and electron-deficient substrates, specifically focusing on 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome synthetic hurdles and achieve your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene a challenging substrate for cross-coupling reactions?

A1: This substrate presents a dual challenge for catalyst systems. Firstly, the chlorine atom is a less reactive leaving group compared to bromine or iodine, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Secondly, the molecule exhibits significant steric hindrance around the chlorine atom due to the ortho-methoxy group. This steric bulk can impede the approach of the palladium catalyst, further slowing down or inhibiting the reaction. The trifluoromethyl group also influences the electronic properties of the aryl chloride, making it electron-deficient.[2]

Q2: My Suzuki-Miyaura coupling with 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is failing or giving low yields. What is the most likely cause?

A2: The primary bottleneck is almost certainly the oxidative addition of the palladium catalyst to the C-Cl bond. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such sterically hindered and electronically deactivated aryl chlorides.[1] Success hinges on selecting a catalyst system, specifically the ligand, that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate the oxidative addition step.[3]

Q3: Are there general strategies I can apply to improve the success rate of my coupling reactions with this substrate?

A3: Absolutely. The key is to enhance the reactivity of the catalytic system. This can be achieved by:

-

Choosing the right ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[4][5]

-

Optimizing the base: The choice of base is critical and can influence catalyst activity and stability.

-

Solvent selection: The solvent can affect the solubility of reagents and the stability of catalytic intermediates.

-

Temperature and reaction time: Higher temperatures are often required to overcome the activation energy barrier, but prolonged heating can lead to catalyst decomposition.

Troubleshooting Guides: A Deeper Dive

Problem 1: Low to no conversion in a Suzuki-Miyaura coupling reaction.

-

Underlying Cause: The oxidative addition of the Pd(0) catalyst to the aryl chloride is likely the rate-limiting step. The steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the trifluoromethyl group deactivate the substrate.

-

Troubleshooting Workflow:

-

Detailed Recommendations:

-

Ligand Selection: This is the most critical parameter. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination. [6]Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos. [7][8]These ligands have demonstrated high efficacy in coupling hindered aryl halides. Alternatively, N-heterocyclic carbene (NHC) ligands can offer superior stability and activity. [5] * Catalyst Choice: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a pre-formed, air-stable palladacycle pre-catalyst. These can provide more consistent results.

-

Base and Solvent System: The choice of base and solvent is often interdependent. For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases that can promote side reactions. [6]Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.

-

Problem 2: Product decomposition or side reactions in Buchwald-Hartwig amination.

-

Underlying Cause: The reaction conditions, particularly temperature and base strength, may be too harsh, leading to decomposition of the starting material, product, or catalyst. The amine nucleophile itself can also be a factor.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition in Buchwald-Hartwig amination.

-

Detailed Recommendations:

-

Temperature Control: Many modern catalyst systems for Buchwald-Hartwig aminations can operate at lower temperatures. [9]Try reducing the reaction temperature to 80 °C or even room temperature if a highly active catalyst is used.

-